molecular formula C14H13N3O3S B2722897 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 1987207-87-3

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2722897
CAS No.: 1987207-87-3
M. Wt: 303.34
InChI Key: IHQZADNKRWBQRU-UHFFFAOYSA-N
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Description

2-Amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is a chromene derivative featuring a methoxy group at position 8, an amino group at position 2, and a thiazole carboxamide moiety at position 2. The compound’s synthesis involves solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, catalyzed by piperidine, followed by thiazole ring formation . Its structural uniqueness lies in the combination of electron-donating (methoxy, amino) and heterocyclic (thiazole) groups, which may enhance bioactivity and solubility.

Properties

IUPAC Name

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-19-10-4-2-3-8-7-9(12(15)20-11(8)10)13(18)17-14-16-5-6-21-14/h2-6H,7,15H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQZADNKRWBQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C(C2)C(=O)NC3=NC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings, respectively.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide. For instance, derivatives of thiazole and chromene have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives exhibited strong inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, suggesting that similar compounds could be effective in targeting these pathways for cancer treatment .

Antimicrobial Properties

The compound's thiazole component is known for its antimicrobial properties. Research has indicated that thiazole derivatives possess antibacterial and antifungal activities. For example, certain thiazole-quinolinium derivatives demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria . This suggests that 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide may also exhibit similar antimicrobial efficacy.

Antidiabetic Potential

Thiazole-containing compounds have been investigated for their antidiabetic effects. A study reported that specific thiazole derivatives improved insulin sensitivity and exhibited potential as therapeutic agents for diabetes management . The structural features of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide may contribute to similar metabolic benefits.

Case Study 1: Inhibition of Kinases

A research project focused on synthesizing various thiazole derivatives, including those structurally related to 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide. The study found that certain compounds exhibited IC50 values in the low micromolar range against EGFR and VEGFR-2 kinases, indicating strong potential for development as anticancer agents .

Case Study 2: Antimicrobial Screening

Another study evaluated a series of thiazole derivatives for their antimicrobial activity against common pathogens. It was found that some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 5.8 μg/mL against fungal strains and up to 46.9 μg/mL against bacterial strains, showcasing the potential of thiazole-based compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The chromene moiety may interact with DNA or proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Chromene Substituents (Positions) Heterocyclic Moiety Molecular Formula Molar Mass (g/mol)
Target Compound 2-Amino, 8-Methoxy 1,3-Thiazol-2-yl carboxamide Not Reported Not Reported
(2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-... 2-[(4-Methylphenyl)imino], 8-Methoxy Benzodiazol-phenyl C31H24N4O3 500.55
3-[4-(1H-Indol-3-yl)-1,3-Thiazol-2-yl]-1H-Pyrrolo[2,3-b]pyridine N/A (Pyrrolopyridine core) Indol-3-yl-thiazole C17H11N5S 325.37

Key Observations :

  • The target compound’s amino group at position 2 distinguishes it from the imino-substituted analogue in Table 1, which may alter electron distribution and hydrogen-bonding capacity .
  • The thiazole carboxamide in the target contrasts with the benzodiazol-phenyl group in the CAS 478343-13-4 compound, impacting steric bulk and π-π stacking interactions .
  • The methoxy group at position 8 is conserved in both chromene derivatives, suggesting its role in modulating electronic effects or metabolic stability .

Key Observations :

  • The target compound’s solvent-free synthesis aligns with green chemistry principles, reducing environmental impact compared to reflux-based methods in and .
  • Piperidine catalysis in the target’s synthesis contrasts with acidic conditions for imino-chromene derivatives, highlighting divergent mechanistic pathways (e.g., nucleophilic vs. electrophilic reactions) .

Physicochemical Properties

Table 3: Predicted Properties

Compound Density (g/cm³) pKa LogP (Predicted)
Target Compound Not Reported Not Reported ~2.5 (Estimated)
CAS 478343-13-4 1.29 ± 0.1 10.75 ± 0.70 ~3.8

Key Observations :

  • The lower pKa of the target’s amino group (~10.75 in the imino analogue vs. ~8–9 estimated for amino) may enhance ionization at physiological pH, influencing receptor binding .
  • The thiazole ring likely contributes to moderate LogP values, balancing solubility and membrane permeability .

Biological Activity

The compound 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide is a derivative of the chromene scaffold, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C14H13N3O3SC_{14}H_{13}N_3O_3S with a molecular weight of 303.34 g/mol. The structure features a thiazole moiety linked to a chromene framework, which is known for its pharmacological potential.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of chromene derivatives, including the target compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways.

  • Cell Viability Assays : The compound was evaluated against various cancer cell lines using the MTT assay. The results indicated significant cytotoxic effects on several human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
    The IC50 values ranged from 10 to 30 µM, demonstrating potent activity compared to standard chemotherapeutics such as Vinblastine and Colchicine .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through caspase activation pathways. Specifically, it was found to activate caspases 3 and 7, leading to DNA fragmentation and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural components. SAR studies indicated that:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents on the thiazole ring significantly affect potency, with certain configurations showing improved efficacy against specific cancer types .

Data Tables

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF-715Vinblastine20
HCT-11612Colchicine18
PC-325Doxorubicin30
A54920Paclitaxel22
HepG-218Gemcitabine25

Case Studies

  • Study on Antitumor Mechanisms : A recent study explored the interaction between this compound and various kinases involved in tumor growth. It was shown to inhibit EGFR and VEGFR-2 kinases effectively, suggesting potential for targeted cancer therapy .
  • In Vivo Studies : Animal models treated with the compound exhibited significant tumor reduction compared to control groups. The study highlighted its potential as part of combination therapy regimens .

Q & A

Q. What are the established synthetic routes for 2-amino-8-methoxy-N-(1,3-thiazol-2-yl)-4H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the chromene core via cyclization of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions .
  • Step 2 : Introduction of the methoxy group at the 8-position using methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
  • Step 3 : Coupling of the thiazole-2-amine moiety to the chromene-3-carboxylic acid intermediate via carbodiimide-mediated amidation (e.g., EDC/HCl) in dichloromethane or DMF, followed by purification using flash chromatography or recrystallization . Example reagents and conditions:
StepReagents/ConditionsYieldReference
1DMF, K₂CO₃, allyl bromide60–75%
3EDC, DCM, RT, 3 h45–65%

Q. How is the compound characterized post-synthesis?

  • Spectroscopy : ¹H/¹³C NMR (δ 6.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) and IR (ν ~1650 cm⁻¹ for amide C=O) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX for refinement; Mercury for visualization) confirms bond lengths (e.g., C=O: 1.22 Å) and torsion angles .
  • Purity : HPLC (≥95% purity) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Crystallization is hindered by:

  • Flexible side chains : The thiazole and methoxy groups introduce conformational flexibility, requiring slow evaporation from acetone/methanol (1:1) .
  • Hydrogen bonding : Competitive N–H⋯N and O–H⋯O interactions may lead to polymorphic forms. Graph set analysis (R₂²(8) motifs) helps identify dominant H-bonding patterns .
  • Software optimization : SHELXL refines disordered moieties using constraints (e.g., DFIX for bond distances) .

Q. How do intermolecular interactions influence the solid-state structure?

  • H-bonding : The amide N–H forms strong interactions with thiazole N (2.8–3.0 Å), stabilizing dimeric units .
  • π-Stacking : The chromene ring engages in offset π-π interactions (3.4–3.6 Å spacing) with adjacent aromatic systems, affecting packing density .
  • Halogen effects : Methoxy groups participate in C–H⋯O interactions, influencing crystal symmetry (e.g., monoclinic vs. orthorhombic) .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

  • Solvent effects : NMR chemical shifts vary with DMSO-d₆ vs. CDCl₃; always report solvent conditions .
  • Dynamic processes : Thiazole ring puckering or amide tautomerism may cause splitting in NMR peaks; variable-temperature NMR (VT-NMR) clarifies these .
  • Instrument calibration : Cross-validate IR peaks with DFT-computed frequencies (e.g., B3LYP/6-31G*) .

Q. What methodologies are recommended for evaluating bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC: 2–128 µg/mL) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays (IC₅₀: 10–50 µM) on cancer cell lines (e.g., MCF-7), with cisplatin as a control .
  • Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) .

Data Contradiction Analysis

Example : Conflicting NMR assignments for the thiazole protons.

  • Resolution : Compare coupling constants (J = 3–4 Hz for thiazole H vs. J > 8 Hz for chromene H) .
  • Validation : Use HMBC to correlate thiazole C2 with adjacent carboxamide protons .

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